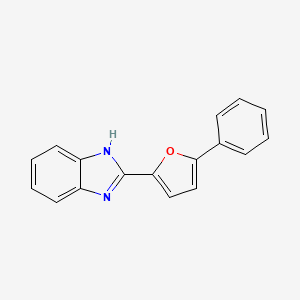
N-(4,6-dimethyl-2-pyridinyl)-1,3-benzodioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,6-dimethyl-2-pyridinyl)-1,3-benzodioxole-5-carboxamide, also known as GSK-3 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase 3 (GSK-3), which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mechanism of Action
N-(4,6-dimethyl-2-pyridinyl)-1,3-benzodioxole-5-carboxamide acts as a potent inhibitor of N-(4,6-dimethyl-2-pyridinyl)-1,3-benzodioxole-5-carboxamide, which is a serine/threonine kinase that plays a crucial role in various cellular processes. N-(4,6-dimethyl-2-pyridinyl)-1,3-benzodioxole-5-carboxamide is involved in the regulation of glycogen synthesis, cell proliferation, differentiation, and apoptosis. By inhibiting N-(4,6-dimethyl-2-pyridinyl)-1,3-benzodioxole-5-carboxamide, N-(4,6-dimethyl-2-pyridinyl)-1,3-benzodioxole-5-carboxamide modulates these cellular processes and exerts its therapeutic effects.
Biochemical and Physiological Effects:
N-(4,6-dimethyl-2-pyridinyl)-1,3-benzodioxole-5-carboxamide has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis by inhibiting the Wnt/β-catenin signaling pathway. In Alzheimer's disease, N-(4,6-dimethyl-2-pyridinyl)-1,3-benzodioxole-5-carboxamide reduces the accumulation of amyloid-beta plaques in the brain, which is a hallmark of the disease. In bipolar disorder, this compound regulates mood and behavior by modulating the activity of N-(4,6-dimethyl-2-pyridinyl)-1,3-benzodioxole-5-carboxamide. In diabetes, N-(4,6-dimethyl-2-pyridinyl)-1,3-benzodioxole-5-carboxamide improves insulin sensitivity and glucose metabolism.
Advantages and Limitations for Lab Experiments
N-(4,6-dimethyl-2-pyridinyl)-1,3-benzodioxole-5-carboxamide has several advantages and limitations for lab experiments. One of the advantages is that it is a potent and selective inhibitor of N-(4,6-dimethyl-2-pyridinyl)-1,3-benzodioxole-5-carboxamide, which makes it an ideal tool for studying the role of N-(4,6-dimethyl-2-pyridinyl)-1,3-benzodioxole-5-carboxamide in various cellular processes. However, one of the limitations is that it has poor solubility in aqueous solutions, which can make it challenging to work with in certain experimental setups.
Future Directions
N-(4,6-dimethyl-2-pyridinyl)-1,3-benzodioxole-5-carboxamide has several potential future directions for scientific research. One of the future directions is to explore its therapeutic potential in other diseases, such as Parkinson's disease and Huntington's disease. Another future direction is to develop more potent and selective inhibitors of N-(4,6-dimethyl-2-pyridinyl)-1,3-benzodioxole-5-carboxamide based on the structure of N-(4,6-dimethyl-2-pyridinyl)-1,3-benzodioxole-5-carboxamide. Additionally, future research can focus on exploring the molecular mechanisms underlying the biochemical and physiological effects of N-(4,6-dimethyl-2-pyridinyl)-1,3-benzodioxole-5-carboxamide in various diseases.
Synthesis Methods
The synthesis of N-(4,6-dimethyl-2-pyridinyl)-1,3-benzodioxole-5-carboxamide involves the reaction of 4,6-dimethyl-2-pyridinamine with 1,3-benzodioxole-5-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction yields N-(4,6-dimethyl-2-pyridinyl)-1,3-benzodioxole-5-carboxamide as a white crystalline solid with a high degree of purity.
Scientific Research Applications
N-(4,6-dimethyl-2-pyridinyl)-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, bipolar disorder, and diabetes. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting the Wnt/β-catenin signaling pathway. In Alzheimer's disease research, N-(4,6-dimethyl-2-pyridinyl)-1,3-benzodioxole-5-carboxamide has been shown to reduce the accumulation of amyloid-beta plaques in the brain, which is a hallmark of the disease. In bipolar disorder research, this compound has been shown to regulate mood and behavior by modulating the activity of N-(4,6-dimethyl-2-pyridinyl)-1,3-benzodioxole-5-carboxamide. In diabetes research, N-(4,6-dimethyl-2-pyridinyl)-1,3-benzodioxole-5-carboxamide has been shown to improve insulin sensitivity and glucose metabolism.
properties
IUPAC Name |
N-(4,6-dimethylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-9-5-10(2)16-14(6-9)17-15(18)11-3-4-12-13(7-11)20-8-19-12/h3-7H,8H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKBTTWONBEBOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)C2=CC3=C(C=C2)OCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[5-bromo-4-(1-piperidinyl)-2-pyrimidinyl]morpholine](/img/structure/B5731503.png)



![N-(tert-butyl)-3-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5731533.png)



![2-[(4-fluorophenyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B5731549.png)
![N'-[(4-chlorophenyl)acetyl]-2-methylbenzohydrazide](/img/structure/B5731559.png)
![1-[4-(benzyloxy)benzyl]piperidine](/img/structure/B5731566.png)